(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound “(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile” is an acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 3-ethoxy-4-isopropoxyphenyl moiety at position 2. The (E)-stereochemistry of the acrylonitrile backbone ensures spatial orientation critical for intermolecular interactions, such as π-π stacking or hydrogen bonding. This compound’s structural complexity arises from its dual alkoxy substituents (ethoxy and isopropoxy) on the phenyl ring, which influence solubility and electronic properties, and the thiazole ring, a heterocycle known for enhancing biological activity and stability .
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-5-28-23-12-17(9-10-22(23)29-16(2)3)11-19(14-25)24-26-21(15-30-24)18-7-6-8-20(13-18)27-4/h6-13,15-16H,5H2,1-4H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQWMQGQWKLIHP-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the phenyl and thiazole rings significantly modulate the compound’s properties. Below is a comparative analysis with structurally analogous molecules:
Key Observations :
- Alkoxy vs. Halogen Substituents : The target compound’s ethoxy and isopropoxy groups improve solubility in polar solvents compared to chloro or fluoro substituents, which are hydrophobic and electron-withdrawing .
- Electronic Effects : The 3-methoxyphenyl group on the thiazole ring donates electrons via resonance, contrasting with nitro or fluoro substituents in , which withdraw electrons and may enhance electrophilic reactivity .
Structural and Crystallographic Insights
highlights that isostructural thiazole derivatives (e.g., 4-chlorophenyl and 4-fluorophenyl analogs) adopt planar conformations except for one perpendicular fluorophenyl group, which disrupts crystallinity . The target compound’s alkoxy substituents may similarly induce non-planar conformations, impacting packing efficiency in the solid state. Computational studies using density-functional theory (DFT), as in , could further elucidate electronic distributions and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
